Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester

Description

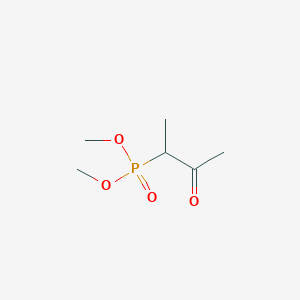

Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester (CAS 4202-14-6), also known as dimethyl (2-oxopropyl)phosphonate or Ohira-Bestmann reagent, is a key organophosphorus compound with the molecular formula C₅H₁₁O₄P and a molecular weight of 166.11 g/mol . Its structure features a phosphoryl group linked to a 2-oxopropyl moiety, making it highly reactive in organic synthesis.

Properties

IUPAC Name |

3-dimethoxyphosphorylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O4P/c1-5(7)6(2)11(8,9-3)10-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXQYSJXFNVPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454214 | |

| Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62269-22-1 | |

| Record name | Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate ketone, such as acetone, under acidic conditions. The reaction typically proceeds as follows:

(CH3O)2P(O)H+CH3COCH3→C6H13O4P+H2O

The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at a controlled temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or crystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used to substitute the ester groups.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted phosphonic acid esters.

Scientific Research Applications

Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Diethyl (2-Oxobutyl)phosphonate

Phosphonic Acid, [2-(2,5-Dimethylphenyl)-2-Oxoethyl]-, Dimethyl Ester

[2-Oxo-3-[3-(Trifluoromethyl)Phenoxy]Propyl]Phosphonic Acid Dimethyl Ester

- CAS : 54094-19-8 .

- Formula : C₁₃H₁₆F₃O₅P.

- Key Differences: Trifluoromethylphenoxy group increases lipophilicity and metabolic stability.

- Applications : Key intermediate in travoprost (glaucoma medication) synthesis .

Functionalized Derivatives

Diazo-Containing Derivatives

Fluorinated Derivatives

- Example : Dimethyl (3,3-Difluoro-2-Oxoheptyl)Phosphonate (CAS 41639-74-1) .

- Formula : C₉H₁₇F₂O₄P.

- Key Differences : Difluoro substitution enhances electrophilicity at the α-carbon.

- Applications : Building block for fluorinated bioactive molecules .

Data Table: Comparative Analysis

Industrial and Regulatory Considerations

- Market Relevance : The travoprost intermediate () highlights the pharmaceutical industry's reliance on specialized phosphonates.

Biological Activity

Phosphonic acid derivatives, including phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester, are of significant interest due to their diverse biological activities. This article explores the biological implications, mechanisms of action, and potential applications of this compound.

Chemical Structure and Properties

This compound is an organophosphorus compound characterized by its phosphonate functional group. Its molecular formula is C₅H₁₃O₄P, with a molecular weight of approximately 178.14 g/mol. The structure includes a phosphonic acid moiety bonded to two methyl ester groups, enhancing its reactivity and biological potential.

Antimicrobial Properties

Research indicates that phosphonic acid derivatives exhibit antimicrobial properties. For instance, phosphonates have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant organisms. This activity is particularly relevant in the context of rising antibiotic resistance.

| Compound | Activity | Target Pathogen |

|---|---|---|

| Phosphonic acid derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |

| Dimethyl ester variants | Antiviral | DNA and retroviruses |

Phosphonic acids like Cidofovir and Adefovir are utilized in treating viral infections by targeting viral DNA polymerases, illustrating the potential for phosphonic acid derivatives in antiviral therapies .

Enzyme Inhibition

Phosphonic acids act as enzyme inhibitors by mimicking phosphate groups in biochemical pathways. They can inhibit enzymes involved in metabolic processes, making them valuable in agricultural applications as herbicides. For example, certain phosphonates disrupt key enzymatic functions in plants and microorganisms.

Toxicological Studies

A study on dimethyl hydrogen phosphite (a related compound) revealed dose-dependent increases in lung lesions in animal models. Such findings highlight the need for careful evaluation of phosphonic acid derivatives' safety profiles .

| Study | Findings | Implications |

|---|---|---|

| NTP TR-287 | Increased lung neoplasms in rats | Potential carcinogenic effects |

| Long-term exposure studies | Nonneoplastic lesions observed | Need for monitoring long-term use |

The mechanism by which phosphonic acids exert their biological effects often involves their ability to form stable complexes with metal ions or interact with biological macromolecules. This interaction may influence enzyme activity or receptor binding, thereby modulating various physiological responses .

Applications

Phosphonic acid derivatives have a wide range of applications:

- Agriculture : Used as herbicides due to their ability to inhibit specific metabolic pathways.

- Medicine : Potential use in antiviral therapies targeting viral replication processes.

- Material Science : Their reactivity allows for modifications that enhance material properties.

Q & A

Q. What are the standard synthetic methodologies for preparing Phosphonic acid, (1-methyl-2-oxopropyl)-, dimethyl ester?

The compound is synthesized via diazo transfer reactions. A representative method involves reacting 2-diazophenyl-2-oxopropyl phosphonic acid dimethyl ester under controlled conditions, followed by purification via column chromatography to isolate the product as a colorless oil (45% yield). Alternative routes include phosphorylation of acetonyl precursors using dimethyl phosphite under acidic catalysis. Reaction parameters (e.g., temperature, solvent polarity) must be optimized to avoid diazo group decomposition .

Q. What analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : 1H NMR in CDCl3 reveals distinct peaks: δ 5.06 (methine proton), δ 3.8–3.7 (dimethyl ester groups), and δ 7.48–7.31 (aromatic protons in byproducts). 31P NMR confirms phosphonate moiety integrity .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 210.08218 for derivatives) .

- Infrared Spectroscopy : IR bands at 2100–2200 cm⁻¹ indicate diazo group presence .

Q. What safety protocols are essential for handling this compound?

- Use PPE (nitrile gloves, goggles) and operate in a fume hood to mitigate inhalation risks.

- Store at 2–8°C under inert gas (argon) to prevent diazo group degradation.

- Spills require neutralization with damp sand and disposal via certified hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during derivative synthesis?

Discrepancies may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-carbon correlations (e.g., distinguishing methine vs. methylene protons).

- Chromatographic Purification : Preparative HPLC or recrystallization removes byproducts (e.g., unreacted diazo precursors).

- Comparative Analysis : Cross-reference with published spectra (e.g., δ 7.45–7.31 for aromatic contaminants) .

Q. What role does this compound play in synthesizing prostaglandin analogs like Latanoprost?

It serves as a β-ketophosphonate precursor in Horner-Wadsworth-Emmons reactions. For Latanoprost, the compound reacts with aldehyde intermediates to form α,β-unsaturated ketones critical for prostaglandin bioactivity. Stereochemical control is achieved via base selection (e.g., NaHMDS) and low-temperature conditions (−78°C) .

Q. How does the electronic nature of the diazo group influence reactivity in cross-coupling reactions?

The electron-withdrawing phosphonate group stabilizes the diazo intermediate, enabling nucleophilic substitutions. For example, in trifluoromethylthio functionalization, the diazo group facilitates C–S bond formation under copper catalysis. Kinetic studies (e.g., monitoring via 19F NMR) reveal reaction progress and byproduct profiles .

Methodological Considerations

Q. What experimental design principles apply to optimizing yields in diazo-based syntheses?

Q. How can computational modeling predict the stability of Phosphonic acid derivatives under varying pH conditions?

Density Functional Theory (DFT) calculations estimate hydrolysis pathways. For example, the phosphonate ester bond hydrolyzes at pH < 3 or pH > 10, forming (1-methyl-2-oxopropyl)phosphonic acid. Molecular dynamics simulations validate degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.